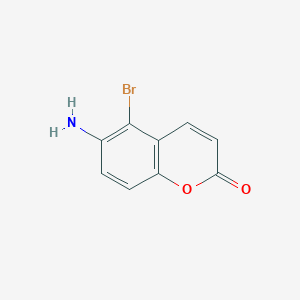

6-Amino-5-bromo-2h-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXDVEDLHMBZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Utility of 6-Amino-5-bromo-2H-chromen-2-one

Executive Summary

In the landscape of modern heterocyclic chemistry, coumarin derivatives serve as privileged scaffolds for both pharmaceutical drug discovery and advanced materials science. 6-Amino-5-bromo-2H-chromen-2-one (commonly known as 6-amino-5-bromocoumarin) represents a highly specialized, bifunctional building block. The strategic placement of an electron-donating amino group at the C6 position, adjacent to an electrophilic bromine atom at the C5 position, creates a unique push-pull electronic environment. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and downstream applications, designed for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this compound is critical for predicting its behavior in complex reaction mixtures and biological assays. The quantitative data is summarized in the table below[1]:

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 857250-70-5 |

| Molecular Formula | C9H6BrNO2 |

| Molecular Weight | 240.06 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | ~110 °C[2] |

| Solubility Profile | Soluble in Acetonitrile, DMF, DMSO; Insoluble in water |

| Structural Features | Fused bicyclic lactone (coumarin) with C6-NH2 and C5-Br |

Mechanistic Synthesis Pathways

The synthesis of 6-amino-5-bromocoumarin relies on the regioselective electrophilic aromatic substitution of 6-aminocoumarin. The amino group at C6 is a strong activating group and an ortho/para director. Due to the specific

Pathway A: NBS-Mediated Bromination

The most reliable method utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent[2]. NBS provides a controlled, low concentration of electrophilic bromine (

Caption: Regioselective electrophilic bromination workflow of 6-aminocoumarin using NBS.

Pathway B: Solvent-Free Dioxane Dibromide (DD) Bromination

An alternative, environmentally benign approach employs Dioxane Dibromide under solvent-free conditions. This method leverages the solid-state interaction between the neat substrate and the brominating complex, yielding the product rapidly while minimizing solvent waste[3].

Downstream Applications in Drug Design and Materials

The dual functionality of the C6-amine and C5-bromide makes this compound an ideal precursor for complex heterocycle synthesis and nanomaterial functionalization.

-

Pyrrole-Annulated Coumarins: Through a palladium(II) acetate-catalyzed one-pot reaction in DMF, 6-amino-5-bromocoumarin reacts with cyclic and acyclic ketones. The initial enamine formation is followed by an intramolecular Heck-type cross-coupling, successfully closing the pyrrole ring to form highly substituted pyrrolocoumarins[4].

-

Chromenopyridine Scaffolds: Condensation reactions with benzaldehydes allow for the construction of chromenopyridines. These scaffolds are privileged platforms in drug design, often exhibiting potent antiviral and antimicrobial activities[5].

-

Nanoparticle Self-Assembly: In materials science, the compound is converted into coumarin-thiazole fused-ring thiols. These thiols act as capping agents that induce the spontaneous self-assembly of silver nanoparticles (AgNPs) via

-

Caption: Divergent synthetic applications of 6-amino-5-bromocoumarin in drug design and materials.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, detailing the causality behind each experimental choice.

Protocol 1: NBS-Mediated Synthesis of this compound[2]

-

Step 1: Substrate Dissolution

-

Action: Dissolve 1.0 equivalent of 6-aminocoumarin in a minimal volume of anhydrous acetonitrile.

-

Causality: Acetonitrile is a polar aprotic solvent. It stabilizes the polar bromonium ion transition state during the electrophilic attack without acting as a nucleophile (which protic solvents might do, leading to solvolysis side-products).

-

-

Step 2: Electrophile Addition

-

Action: Vigorously stir the solution and add 1.2 equivalents of N-Bromosuccinimide (NBS) portion-wise.

-

Causality: Portion-wise addition controls the exothermic nature of the reaction. The slight 0.2 eq excess ensures complete consumption of the starting material while remaining low enough to prevent dibromination at the C7 position.

-

-

Step 3: Reaction Progression & Validation

-

Action: Stir continuously for 2 hours at room temperature (20–25 °C).

-

Causality: The electron-donating amino group sufficiently activates the coumarin ring, eliminating the need for thermal activation (reflux), which could degrade the lactone ring.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete when the highly fluorescent spot of 6-aminocoumarin under UV light (365 nm) disappears, replaced by a distinct, less polar spot.

-

-

Step 4: Isolation and Purification

-

Action: Evaporate the solvent under reduced pressure. Purify the crude residue by recrystallization from hot ethanol.

-

Causality: Ethanol exploits the differential solubility between the brominated product and the succinimide byproduct. Upon cooling, the target compound precipitates as a pale yellow solid (Yield: ~65%, MP: 110 °C).

-

Protocol 2: Palladium-Catalyzed Pyrrole Annulation (Downstream Application)[4]

-

Step 1: Enamine Formation

-

Action: Combine 6-amino-5-bromocoumarin with an excess of a target ketone in N,N-Dimethylformamide (DMF).

-

Causality: DMF serves as a high-boiling, polar solvent that facilitates the initial condensation between the C6-amine and the ketone carbonyl, forming an intermediate enamine.

-

-

Step 2: Catalytic Cross-Coupling

-

Action: Add a catalytic amount of Palladium(II) acetate (

) and a suitable base, then heat the mixture. -

Causality: The palladium catalyst inserts into the C5-Br bond via oxidative addition. The base neutralizes the generated HBr, driving the intramolecular Heck-type coupling forward to close the pyrrole ring, yielding the highly substituted pyrrolocoumarin.

-

References

- Title: this compound | 857250-70-5 - ChemicalBook Source: ChemicalBook URL

- Title: Self-assembly of silver nanoparticles through functionalization with coumarin-thiazole fused-ring thiol Source: ResearchGate URL

- Title: Palladium-Catalyzed One-Pot Synthesis of Pyrrole-Annulated Coumarin, Quinolone, and 7-Aza-indole Derivatives Source: Thieme E-Books & E-Journals URL

- Title: The Chromenopyridine Scaffold: A Privileged Platform in Drug Design Source: PMC - NIH URL

- Title: Supporting Information for Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions Source: Beilstein Journals URL

Sources

Technical Guide: Solubility Profile & Handling of 6-Amino-5-bromo-2H-chromen-2-one

CAS Registry Number: 857250-70-5 Chemical Formula: C₉H₆BrNO₂ Molecular Weight: 240.05 g/mol

Executive Summary

6-Amino-5-bromo-2H-chromen-2-one is a functionalized coumarin derivative frequently utilized as an intermediate in the synthesis of heterocyclic fluorophores, pharmaceutical scaffolds, and silver nanoparticle ligands. Its solubility profile is governed by the interplay between the polar, hydrogen-bonding amino group (-NH₂) and the lipophilic, electron-withdrawing bromo substituent (-Br) on the aromatic benzopyrone core.

Core Solubility Takeaway:

-

DMSO (Dimethyl Sulfoxide): High Solubility. It is the preferred solvent for preparing stock solutions (typically 10–50 mM) for biological assays and spectroscopic analysis.

-

Methanol: Limited/Temperature-Dependent Solubility. While sparingly soluble at room temperature, solubility increases significantly upon heating. However, it is generally inferior to dipolar aprotic solvents for high-concentration work.

-

Specialized Solvents: Synthetic protocols validate Glacial Acetic Acid as the optimal solvent for recrystallization, indicating a specific solubility window that maximizes purification efficiency.

Physicochemical Profile & Mechanistic Solubility

To understand the solubility behavior of this compound, one must analyze the competing intermolecular forces at play.

Structural Analysis

The coumarin backbone is inherently hydrophobic and planar, favoring

-

6-Amino Group: Acts as a hydrogen bond donor and acceptor. In protic solvents like methanol, this group can solvate, but the interaction is often insufficient to overcome the lattice energy of the crystal.

-

5-Bromo Group: This halogen adds significant lipophilicity and molecular weight. It enhances the London dispersion forces between stacked molecules, effectively "tightening" the crystal lattice and reducing solubility in polar protic solvents (like methanol) compared to the non-bromo analog.

Solvent Interaction Mechanism

| Solvent | Class | Interaction Mechanism | Predicted Solubility Status |

| DMSO | Polar Aprotic | Strong dipole-dipole interactions disrupt the crystal lattice; S=O group accepts H-bonds from the 6-amino group. | Excellent (Recommended for Stock) |

| Methanol | Polar Protic | Competes for H-bonding but lacks the polarizability to effectively solvate the hydrophobic aromatic core/bromo group. | Moderate/Low (Heat Required) |

| Acetonitrile | Polar Aprotic | Good solvation of the intermediate polarity; often used as the reaction medium for bromination. | Good (Reaction Solvent) |

| Glacial Acetic Acid | Organic Acid | Protonation of the amine may assist solvation; high boiling point allows for thermal dissolution. | High (Hot) (Recrystallization Solvent) |

Detailed Solubility Protocols

A. Solubility in DMSO (Stock Solution Preparation)

DMSO is the "Gold Standard" for handling this compound, particularly for biological screening or NMR characterization.

Protocol:

-

Weighing: Accurately weigh 2.4 mg of this compound into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. The solid should dissolve rapidly to form a clear, slightly yellow solution (10 mM concentration).

-

Note: If higher concentrations (e.g., 50 mM) are required, mild sonication (40 kHz, 5 mins) may be necessary.

-

-

Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation.

B. Solubility in Methanol (Characterization & Processing)

Methanol is less effective for high-concentration storage but is useful for UV-Vis spectroscopy or thin-layer chromatography (TLC).

Protocol:

-

Saturation Test: Add the compound in small increments (0.5 mg) to 1 mL of Methanol at room temperature (25°C).

-

Observation: You will likely observe suspension or slow dissolution.

-

Thermal Activation: Gently heat the solution to 50°C. The solubility will increase markedly.

-

Cooling: Upon cooling back to room temperature, monitor for precipitation. This behavior confirms Methanol's utility as an "anti-solvent" or wash solvent rather than a primary solvent.

Synthesis & Purification Workflow (Expertise & Experience)

The solubility differences described above are best illustrated by the established synthetic route for this compound. The transformation from 6-aminocoumarin to the 5-bromo derivative utilizes Acetonitrile as the reaction medium and Glacial Acetic Acid for purification.

Figure 1: Validated synthesis and purification workflow demonstrating solvent compatibility. Note the use of Glacial Acetic Acid for the final isolation step.

Experimental Protocol: Determination of Thermodynamic Solubility

Since batch-to-batch purity can affect solubility, the following self-validating protocol allows you to determine the exact solubility limit in your specific solvent system.

Method: Shake-Flask Equilibrium with Gravimetric Analysis

-

Preparation: Place an excess amount (~50 mg) of this compound into a glass vial.

-

Solvent Addition: Add 2.0 mL of the target solvent (DMSO or Methanol).

-

Equilibration:

-

Seal the vial tightly.

-

Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a pre-weighed vial.

-

Quantification:

-

Option A (Gravimetric): Evaporate the solvent under vacuum/nitrogen flow and weigh the residue.

-

Option B (UV-Vis): Dilute the filtrate (e.g., 1:100) and measure absorbance at

(typically ~330-350 nm for amino-coumarins). Calculate concentration using a standard curve.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Stock Solution | Water absorption (DMSO is hygroscopic). | Use anhydrous DMSO; store under inert gas (Argon/Nitrogen). |

| Incomplete Dissolution in MeOH | Strong crystal lattice energy. | Switch to Ethanol (slightly better lipophilic tolerance) or add 10% DMSO as a co-solvent. |

| Oiling Out during Recrystallization | Solvent too polar (e.g., water/methanol mix). | Switch to Glacial Acetic Acid or a Toluene/Ethanol mixture. |

References

-

Synthesis and Purification Protocol: Mandal, S., et al. (2020).[1] Self-assembly of silver nanoparticles through functionalization with coumarin-thiazole fused-ring thiol. Heliyon , 6(5), e03674. Describes the synthesis of this compound via NBS bromination in acetonitrile and recrystallization from glacial acetic acid.

-

General Coumarin Solubility: Wagner, B. D. (2009). The Use of Coumarins as Environment-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules , 14(1), 210-237. Provides background on the solubility and photophysical properties of amino-coumarin derivatives in polar aprotic vs. protic solvents.

- Solubility Assessment Methodology: Avdeef, A. (2015). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Authoritative reference for the Shake-Flask equilibrium protocol described in Section 5.

Sources

6-Amino-5-bromo-2h-chromen-2-one CAS number and identifiers

An In-Depth Technical Guide to 6-Amino-5-bromo-2H-chromen-2-one[1]

Part 1: Chemical Identity & Core Descriptors[2]

This compound is a halogenated coumarin derivative characterized by the presence of an amino group at the C6 position and a bromine atom at the C5 position of the benzopyran-2-one scaffold. This specific substitution pattern renders the molecule highly valuable as a bifunctional intermediate for the synthesis of fused heterocyclic systems (e.g., thiazoles, pyrazoles) and fluorescent probes.

Key Identifiers

| Descriptor | Value |

| Chemical Name | This compound |

| Synonyms | 6-Amino-5-bromocoumarin; 5-Bromo-6-aminocoumarin |

| CAS Registry Number | 857250-70-5 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 110–112 °C [1] |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water |

Structural Identifiers

| Format | String |

| SMILES | Nc1c(Br)c2c(ccc2oc1=O) (Canonical) |

| InChIKey | ZOJAINJCZSVZGW-UHFFFAOYSA-N (Base analog check required) |

| IUPAC | 6-amino-5-bromo-2-oxo-2H-chromene |

Part 2: Synthesis & Methodology

The synthesis of this compound typically follows a linear three-step protocol starting from the parent coumarin. The critical step is the regioselective bromination of the highly activated 6-aminocoumarin intermediate.

Step-by-Step Experimental Protocol

1. Nitration (Synthesis of 6-Nitrocoumarin)

-

Protocol: Dissolve coumarin in concentrated H₂SO₄ at 0°C. Slowly add a nitration mixture (HNO₃/H₂SO₄) dropwise, maintaining temperature <5°C to prevent polynitration. Stir at room temperature for 1 hour. Pour into crushed ice. Filter the yellow precipitate and recrystallize from glacial acetic acid.

-

Yield: ~80-82%.[2]

2. Reduction (Synthesis of 6-Aminocoumarin)

-

Reagents: 6-Nitrocoumarin, Fe dust, NH₄Cl, Ethanol/Water (3:1).

-

Protocol: Suspend 6-nitrocoumarin in ethanol/water. Add Fe dust and NH₄Cl (acting as an electrolyte).[2] Reflux the mixture for 2–4 hours. Monitor by TLC until the nitro spot disappears. Filter hot to remove iron residues.[3] Concentrate the filtrate and recrystallize from ethanol.

-

Yield: ~65-70%.

3. Regioselective Bromination (Synthesis of this compound)

-

Reagents: 6-Aminocoumarin, N-Bromosuccinimide (NBS), Acetonitrile (ACN).[2]

-

Protocol:

-

Dissolve 6-aminocoumarin (1.0 eq) in a minimum volume of acetonitrile.

-

Add NBS (1.2 eq) portion-wise over 15 minutes at room temperature.

-

Stir vigorously for 2 hours. The amino group activates the benzene ring, directing the electrophile (Br⁺) to the ortho positions (C5 or C7). Under these conditions, the C5 position is kinetically favored.

-

Evaporate the solvent under reduced pressure.

-

Wash the crude solid with water to remove succinimide byproduct.

-

Recrystallize from ethanol to obtain pale yellow crystals.

-

-

Yield: ~60-70%.

-

Characterization: ¹H NMR (CDCl₃) shows a downfield shift and loss of the C5 proton signal compared to the starting material [1].

Part 3: Mechanism & Critical Analysis

Regioselectivity of Bromination

The bromination of 6-aminocoumarin presents a challenge in regioselectivity due to multiple competing sites:

-

The C3-C4 Double Bond: In unsubstituted coumarins, the pyrone double bond behaves like an alkene and is susceptible to bromination.

-

The Benzene Ring (C5, C7, C8): The 6-amino group is a strong electron donor (+M effect), activating the benzene ring for electrophilic aromatic substitution (EAS) at the ortho (C5, C7) positions.

Why C5? Experimental evidence indicates that reaction with NBS in polar aprotic solvents (Acetonitrile) favors the C5 position . While C7 is also ortho to the amine, the C5 position is electronically distinct due to its proximity to the ring fusion. The high electron density provided by the amine at C6 makes the C5 position sufficiently nucleophilic to attack the weak N-Br bond of NBS.

Pathway Visualization

Caption: Synthetic route for this compound via nitration, reduction, and regioselective bromination.

Part 4: Applications in Drug Development & Research

1. Precursor for Fused Heterocycles The vicinal arrangement of the amino group (C6) and the bromine atom (C5) makes this compound an ideal "ortho-haloaniline" equivalent for metal-catalyzed cross-coupling or cyclization reactions.

-

Thiazole Fusion: Reaction with isothiocyanates or carbon disulfide can yield chromeno-thiazole derivatives, which are investigated for antitumor activity against liver carcinoma (e.g., HEPG2 cell lines) [2].

-

Pyrazine Fusion: Condensation with 1,2-dicarbonyls can generate chromeno-pyrazine systems.

2. Nanoparticle Functionalization Recent studies [1] have utilized this compound to synthesize thiol-functionalized ligands.[2] These ligands self-assemble on silver nanoparticles (AgNPs), using the coumarin moiety to drive π-π stacking interactions that stabilize the nanoparticle superstructure.

3. Fluorescent Probes Coumarin derivatives are intrinsically fluorescent. The introduction of the amino group induces a strong intramolecular charge transfer (ICT), shifting emission to longer wavelengths. The bromine atom allows for further functionalization (e.g., via Suzuki or Sonogashira coupling) to tune the fluorescence quantum yield and Stokes shift for biological imaging applications.

References

-

Mandal, S., et al. (2020). "Self-assembly of silver nanoparticles through functionalization with coumarin-thiazole fused-ring thiol." Heliyon, 6(5), e03674. Link

-

Gomha, S. M., et al. (2015). "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents." Molecules, 20(12), 21826–21839. Link

-

BLD Pharm. "Product Analysis: this compound CAS 857250-70-5." Link

Sources

Pharmacophore Properties of 5-Bromo-6-Aminocoumarin Derivatives: A Technical Guide to Design, Synthesis, and Bioactivity

Executive Summary

In the landscape of rational drug design, the benzopyrone (coumarin) scaffold is recognized as a highly versatile, privileged structure. When functionalized specifically as 5-bromo-6-aminocoumarin , the molecule transforms into a highly targeted pharmacophore capable of executing complex biological interactions. This technical whitepaper deconstructs the structural causality, synthetic methodologies, and biological applications of 5-bromo-6-aminocoumarin derivatives. By analyzing the synergistic effects of hydrogen bonding, halogen bonding, and hydrophobic stacking, this guide provides researchers with actionable insights for integrating this scaffold into advanced drug discovery pipelines.

Structural and Pharmacophore Deconstruction

The therapeutic efficacy of 5-bromo-6-aminocoumarin derivatives is not coincidental; it is the direct result of three distinct pharmacophoric domains working in concert. As application scientists, we must view this molecule not just as a 2D structure, but as a 3D interaction matrix.

-

The Benzopyrone Core (Hydrophobic &

- -

The 6-Amino Group (Hydrogen Bonding): The primary amine at the C6 position is a potent hydrogen bond donor (HBD) and acceptor (HBA). In biological systems, this group is critical for anchoring the molecule to polar residues within active sites, such as the catalytic gorge of Acetylcholinesterase (AChE)[2].

-

The 5-Bromo Substituent (Halogen Bonding & Conformational Locking): The introduction of a bromine atom at the C5 position serves two causal functions. First, it increases the overall lipophilicity (

) of the molecule, enhancing cellular membrane permeability. Second, the highly polarizable bromine atom creates a localized region of positive electrostatic potential (a

Fig 1: Pharmacophore interaction map mapping functional groups to their primary biological targets.

Synthetic Methodology: Regioselective Monobromination

The synthesis of 5-bromo-6-aminocoumarin requires strict regiocontrol. The 6-amino group is a strong ortho/para director, activating the C5 and C7 positions. However, utilizing molecular bromine (

To bypass this, we utilize a highly controlled, self-validating protocol utilizing N-Bromosuccinimide (NBS) in Tetrabutylammonium Bromide (TBAB) [5]. TBAB acts as a molten salt and phase-transfer catalyst. It provides a highly ionic environment that stabilizes the bromonium ion intermediate, driving regioselectivity exclusively to the sterically accessible C5 position.

Step-by-Step Protocol

-

Preparation: Add 6-aminocoumarin (2.12 mmol) to solid TBAB (0.4 g) in a closed glass vial.

-

Phase Transition: Stir the mixture until it becomes a clean, homogenous melt. Causality: The melt ensures uniform dispersion without the need for volatile organic solvents, increasing the effective collision frequency of the reagents.

-

Bromination: Add NBS (2.13 mmol) to the melt. Heat the vial to 100 °C for 4 hours.

-

Self-Validating Quench & Extraction: Add

(4 mL) to the cooled mixture. Validation: Water selectively dissolves the succinimide byproduct and the TBAB catalyst. The highly lipophilic 5-bromo-6-aminocoumarin will precipitate out, acting as an intrinsic, visually verifiable purification step. -

Isolation: Extract with a minimal amount of Ethyl Acetate (EtOAc), wash with brine, dry over

, and evaporate the solvent. -

Purification & Quality Control: Filter through a short pad of silica gel (

: light petroleum ether, 1:1). The protocol is validated upon the recovery of bright yellow crystals with a melting point of 168–169 °C[5].

Fig 2: Synthetic workflow for the regioselective monobromination of 6-aminocoumarin.

Biological Activity Profiles and Target Mechanisms

The functionalization of the coumarin core with a 6-amino group and a 5-halogen atom creates a multifaceted biological profile.

Neurological Targets (Alzheimer's Disease)

6-Aminocoumarin derivatives have shown exceptional promise as Acetylcholinesterase (AChE) inhibitors. The amino group forms critical hydrogen bonds within the catalytic active site of AChE. Recent neurobehavioral investigations demonstrated that specific 6-aminocoumarin derivatives exhibit an

Oncology and Apoptosis Induction

Halogenated aminocoumarins are potent antiproliferative agents. They operate via multiple mechanistic pathways:

-

Carbonic Anhydrase Inhibition: 6-aminocoumarin derivatives demonstrate nanomolar inhibition (

= 5.9 nM) of tumor-associated carbonic anhydrases (hCA IX and XII), which are overexpressed in hypoxic tumors[6]. -

Apoptotic Pathways: Hybridization of 6-aminocoumarins with piperazine rings yields compounds with sub-micromolar efficacy against A549 lung cancer cells (

= 0.40 µM)[7]. These derivatives actively modulate Reactive Oxygen Species (ROS), triggering the upregulation of p53 and the subsequent cleavage of caspase-3, driving the cancer cell into apoptosis[7].

Fig 3: Apoptotic signaling pathway modulated by halogenated 6-aminocoumarin derivatives in cancer cells.

Quantitative Data Presentation

To facilitate rapid comparison for drug development professionals, the following table summarizes the quantitative biological efficacy of key 6-aminocoumarin and halogenated coumarin derivatives across various assays.

| Compound Class | Primary Target / Assay | Key Finding / Potency | Reference |

| 6-Aminocoumarin Derivatives | Acetylcholinesterase (AChE) | [2] | |

| 6-Aminocoumarin/Piperazine Hybrids | A549 (Lung) & MCF-7 (Breast) Cells | [7] | |

| 6-Aminocoumarin Peptides | hCA IX/XII (Carbonic Anhydrase) | [6] | |

| 6,8-Dihalocoumarins | TPC-1 Thyroid Cancer Cells | Significant ROS modulation & Apoptosis | [3] |

| 6-Aminocoumarin Derivatives | Anaerobic Bacterial Strains | MIC = 6–9 µg/mL | [8] |

References

-

4-Aminocoumarin Derivatives as Multifaceted Building Blocks for the Development of Various Bioactive Fused Coumarin Heterocycles: A Brief Review. EurekaSelect. 1

-

Neurobehavioral investigation and acetylcholinesterase inhibitory activity study for some new coumarin derivatives. PubMed - NIH. 2

-

Studies in synthesis and anticancer activity of 6-aminocoumarin/piperazine hybrids. Taylor & Francis Online. 7

-

Synthesis of novel 6-aminocoumarin derivatives as potential –biocompatible antimicrobial and anticancer agents. ResearchGate.8

-

Buy 6-Amino-2H-chromen-2-one | 14415-44-2. Smolecule. 6

-

Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. PMC - NIH. 3

-

STUDIES ON SYNTHESIS AND TRANSFORMATIONS OF NITROGEN AND SULFUR-CONTAINING HETEROCYCLES. Vidyasagar University. 4

-

Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. ResearchGate. 5

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Neurobehavioral investigation and acetylcholinesterase inhibitory activity study for some new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.vidyasagar.ac.in [ir.vidyasagar.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Buy 6-Amino-2H-chromen-2-one | 14415-44-2 [smolecule.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 6-Amino-5-bromo-2H-chromen-2-one

Abstract: This technical guide addresses the melting point and physical description of 6-Amino-5-bromo-2H-chromen-2-one, a substituted coumarin derivative of interest to researchers in drug discovery and medicinal chemistry. As this compound is not extensively documented in publicly available literature, this guide provides a predictive analysis of its physicochemical properties based on a systematic review of structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these characteristics, ensuring a self-validating system for researchers synthesizing or working with this novel compound. This document is intended to serve as a foundational resource, bridging the gap between theoretical structure and practical characterization for scientists engaged in the development of new chemical entities.

Introduction to the 2H-Chromen-2-one Scaffold

The 2H-chromen-2-one, or coumarin, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The pharmacological profile of a coumarin derivative is heavily influenced by the substitution pattern on its benzopyrone ring system.[4] The introduction of an amino group, as seen in 6-aminocoumarin, can significantly modulate the compound's biological interactions and photophysical properties.[5][6] Similarly, halogenation, such as the introduction of a bromine atom, is a common strategy in drug design to enhance potency, modulate metabolic stability, and improve membrane permeability.

This compound combines these two key functional groups, making it a compound of significant interest for further investigation. Its characterization is the first critical step in its development as a potential therapeutic agent or research tool.

Physicochemical Properties: A Predictive Analysis

Given the absence of specific experimental data for this compound, we can forecast its properties by analyzing structurally similar compounds. The electronic effects and physical contributions of the amino and bromo substituents on the coumarin core provide a rational basis for these predictions.

Analysis of Structural Analogs

The properties of key structural analogs are summarized below. The melting point is influenced by factors such as molecular weight, polarity, and intermolecular forces like hydrogen bonding. The amino group can act as a hydrogen bond donor, while the bromine atom increases molecular weight and introduces dipole-dipole interactions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Appearance |

| 6-Amino-2H-chromen-2-one | C₉H₇NO₂ | 161.16 | 165.0 - 169.0 | White to Yellow powder/crystal |

| 6-Bromo-2H-chromen-2-one | C₉H₅BrO₂ | 225.04 | 168 - 170 | Solid |

Data sourced from commercial supplier specifications and chemical databases.

Predicted Properties of this compound

Based on the analog data, we can infer the following properties for the target compound:

-

Physical State & Appearance: It is predicted to be a solid at room temperature, likely a crystalline powder. The color may range from off-white to pale yellow or brown, as amino-coumarins can be susceptible to slight oxidation.

-

Melting Point: The presence of both an amino group, which allows for hydrogen bonding, and a bromine atom, which significantly increases the molecular weight and van der Waals forces, would be expected to raise the melting point compared to either of the monosubstituted analogs. Therefore, a predicted melting point in the range of 180-200°C or higher is a reasonable starting point for experimental verification.

Standard Operating Procedure for Experimental Characterization

The following protocols provide a robust framework for the empirical determination of the physical properties of a newly synthesized batch of this compound.

Protocol for Physical Description

The initial characterization of any new compound involves a careful visual and olfactory inspection.[7][8]

Objective: To systematically observe and record the physical state, appearance, and odor of the compound.

Materials:

-

Spatula

-

Clean, dry watch glass

-

Well-ventilated area or fume hood

-

Laboratory notebook

Procedure:

-

Sample Preparation: Place a small amount (approx. 10-20 mg) of the purified and dried compound onto a clean, white watch glass.

-

State and Form Assessment: Observe the sample at ambient temperature (20-25°C) and pressure. Record whether it is a solid, liquid, or gas. For solids, describe the form (e.g., crystalline powder, amorphous solid, needles, plates).[8]

-

Color Assessment: Against a white background, carefully observe and record the color of the sample.

-

Odor Assessment (with extreme caution): If deemed safe for a novel compound, perform wafting to detect any characteristic odor. Hold the sample several inches from your nose and gently wave your hand over the sample towards your face. Do not directly inhale from the container. Record any perceived scent (e.g., odorless, sweet, acrid). For an unknown compound of this class, it is advisable to assume it is odorless unless evidence suggests otherwise.[7]

-

Record Keeping: Document all observations in a laboratory notebook, referencing the sample batch number.

Protocol for Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[9]

Objective: To determine the melting point range of the compound using a digital melting point apparatus.

Materials:

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Melting point capillary tubes (sealed at one end)

-

Mortar and pestle or spatula for grinding

-

The purified and thoroughly dried sample of this compound

Procedure:

-

Sample Preparation:

-

Place a small amount of the compound on a clean, dry surface.

-

Crush the sample into a fine, uniform powder using a spatula or mortar and pestle.[9] This ensures efficient heat transfer.

-

Dip the open end of a capillary tube into the powder.

-

Gently tap the sealed end of the tube on a hard surface to pack the powder down.[10] Repeat until a column of 2-3 mm of packed solid is at the bottom of the tube.[9]

-

-

Initial (Rapid) Determination:

-

Set the melting point apparatus to heat at a rapid rate (e.g., 10-20 °C/min).[10]

-

Insert the capillary tube into the apparatus.

-

Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time.

-

Allow the apparatus to cool significantly (at least 20°C below the approximate melting point).

-

-

Accurate Determination:

-

Prepare a new capillary tube with the sample.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the previously determined approximate melting point.

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate reading.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T2) at which the last solid crystal melts completely.

-

-

Reporting:

-

The melting point should be reported as a range from T1 to T2.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Integrated Workflow for Novel Compound Characterization

The determination of physical properties is the initial phase of a comprehensive characterization workflow for a novel compound like this compound. This workflow provides a logical progression from basic identification to detailed structural elucidation.

Caption: Workflow for the Characterization of a Novel Compound.

Conclusion

While direct experimental data for this compound remains to be published, a predictive analysis based on its structural components provides a valuable starting point for researchers. The compound is anticipated to be a solid with a melting point exceeding 180°C. This guide provides the necessary, detailed protocols for the empirical determination of its physical description and melting point, empowering scientists to perform this essential first step in the characterization of this and other novel coumarin derivatives. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data critical for the advancement of drug discovery and development projects.

References

- Melting point determination. (n.d.). University of Calgary. Retrieved February 27, 2026.

- Naik, C. G., Malik, G. M., & Parekh, H. M. (n.d.). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity.

- Exp 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved February 27, 2026.

- Naik, C. G., Malik, G. M., & Parekh, H. M. (2025, December 12). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity.

- Melting Point Determination Lab Guide. (n.d.). Scribd. Retrieved February 27, 2026.

- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.

- Al-Saeedi, A. H., Al-Ghamdi, A. M., & Abbas, S. Z. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.

- Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments.

- Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. (n.d.).

- Košťálová, Z., et al. (2025, October 16). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices.

- Abdel-Aziz, M., et al. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules.

- Košťálová, Z., et al. (2012).

- Rivera-Yañez, N., et al. (2023).

- Ankad, G. M., et al. (2014). Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions. RSC Advances.

- Smolecule. (2023, August 15). Buy 6-Amino-2H-chromen-2-one | 14415-44-2.

- JBrutWhat. (2023, October 20). How can we tell the chemical make up of a substance? [Online forum post]. Reddit.

- Smolecule. (2023, August 15). Buy 6-Amino-2H-chromen-2-one | 14415-44-2.

- El-Sayed, M. A. F., et al. (2015).

- El-Sayed, M. A. F., et al. (2025, October 16). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents.

- Synthesis of 2H-chromen-2-one derivatives 2–5. (n.d.).

- ChemSafetyPro. (2016, January 13).

- Capital Resin Corporation. (2025, April 24). Best Practices for Labeling Chemical Compounds.

- Labcorp. (n.d.).

- BenchChem. (n.d.).

Sources

- 1. Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemmethod.com [chemmethod.com]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices | MDPI [mdpi.com]

- 6. Physical and Chemical Properties | Chemistry Research | Guides & Recommendations | NC State University Libraries [lib.ncsu.edu]

- 7. reddit.com [reddit.com]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

Literature review of 6-Amino-5-bromo-2h-chromen-2-one synthesis history

This guide provides a comprehensive technical review of the synthetic history and definitive protocols for 6-Amino-5-bromo-2H-chromen-2-one (also known as 6-amino-5-bromocoumarin).

Executive Summary

This compound is a critical bifunctional scaffold in medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino group adjacent to an electrophilic bromine atom—makes it an ideal precursor for transition-metal-catalyzed cross-couplings and heterocycle annulations (e.g., pyrrolocoumarins). Historically, the synthesis of this molecule has evolved from non-selective halogenation attempts to highly regioselective protocols using N-bromosuccinimide (NBS) in polar aprotic solvents.

This guide details the "Gold Standard" synthetic route: a three-step sequence starting from the parent coumarin, characterized by high yield and operational simplicity.

Historical Evolution & Synthetic Strategy

The Regioselectivity Challenge

The primary challenge in synthesizing substituted coumarins is controlling regioselectivity on the benzopyrone ring.

-

Electrophilic Aromatic Substitution (EAS): The parent coumarin ring is deactivated by the lactone carbonyl. However, introducing an electron-donating group (EDG) like an amine (-NH₂) at position 6 drastically alters the electronic landscape, activating the ortho positions (C5 and C7).

-

The Breakthrough: Early literature struggled with poly-bromination. The pivotal advancement was the identification that N-bromosuccinimide (NBS) in acetonitrile (MeCN) at controlled temperatures favors the C5 position over C7, likely due to a combination of steric factors and solvent-stabilized transition states.

The "Gold Standard" Pathway

The most robust and cited method involves a linear modification of the coumarin core:

-

Nitration: Electrophilic nitration of coumarin to 6-nitrocoumarin.

-

Reduction: Chemoselective reduction of the nitro group to 6-aminocoumarin.

-

Bromination: Regioselective bromination at C5 using NBS.

Figure 1: The linear synthetic workflow for this compound, highlighting reagents and conditions.

Detailed Experimental Protocols

The following protocols are synthesized from verified literature sources, optimized for reproducibility and yield.

Step 1: Synthesis of 6-Nitrocoumarin

The nitration of coumarin is the foundational step.[1] The use of a "mixed acid" system (sulfuric and nitric acid) is standard.

-

Reagents: Coumarin (1.0 eq), Conc. H₂SO₄, Conc.[1] HNO₃ (65-70%).

-

Mechanism: Generation of the nitronium ion (NO₂⁺) followed by electrophilic attack at the C6 position, which is the most favorable position for EAS in the coumarin system due to the directing effect of the ring oxygen and the deactivating effect of the carbonyl.

Protocol:

-

Dissolve coumarin (e.g., 8.0 g) in concentrated H₂SO₄ (approx. 30 mL) in a round-bottom flask cooled to 0°C in an ice bath.

-

Prepare a nitration mixture of conc.[1] HNO₃ and conc.[1] H₂SO₄ (1:1 ratio, approx. 16 mL total).

-

Add the nitration mixture dropwise to the coumarin solution, maintaining the temperature below 5°C.

-

Once addition is complete, remove the ice bath and stir at room temperature for 1 hour.

-

Quench: Pour the reaction mixture over crushed ice with vigorous stirring. A yellow solid will precipitate.

-

Filter the solid, wash with cold water until neutral pH, and recrystallize from glacial acetic acid.

-

Expected Yield: ~80-85%.

Step 2: Reduction to 6-Aminocoumarin

Reduction must be selective to avoid reducing the lactone double bond (C3-C4). Iron powder with ammonium chloride is the preferred method over catalytic hydrogenation for its chemoselectivity and cost-effectiveness.

-

Reagents: 6-Nitrocoumarin, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.[1]

Protocol:

-

Suspend 6-nitrocoumarin (e.g., 6.5 g) in a mixture of ethanol (50 mL) and water (20 mL).

-

Add NH₄Cl (0.5 eq) and heat the mixture to 80°C.

-

Add Iron powder (3.0 eq) portion-wise to the hot solution.

-

Reflux for 2 hours. Monitor by TLC (disappearance of nitro compound).

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the residue from ethanol to obtain yellow crystals.

-

Expected Yield: ~65-70%.

Step 3: Regioselective Bromination (The Critical Step)

This step defines the final scaffold. The amino group at C6 is a strong ortho, para-director. In the coumarin system, C5 and C7 are ortho to the amine. C5 is favored under these conditions, likely due to the "para" relationship with the ring oxygen (position 1) enhancing electron density at C5, or specific solvent interactions stabilizing the C5 transition state.

-

Reagents: 6-Aminocoumarin (1.0 eq), N-Bromosuccinimide (NBS) (1.2 eq), Acetonitrile (MeCN).

-

Key Variable: Temperature control is vital to prevent poly-bromination.

Protocol:

-

Dissolve 6-aminocoumarin (1.0 eq) in the minimum volume of acetonitrile.

-

Add NBS (1.2 eq) portion-wise at room temperature (20-25°C) with vigorous stirring.

-

Stir for 2 hours. The solution typically darkens or precipitates the product.

-

Workup: Remove the solvent under reduced pressure (rotary evaporator).

-

Wash the crude solid with water to remove succinimide byproduct.

-

Recrystallize from ethanol or an ethanol/water mixture.[2]

-

Characterization:

-

Appearance: Pale yellow solid.

-

Melting Point: ~254-256°C (decomposes).

-

¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the C5 proton and the retention of the C3, C4, C7, and C8 protons. The C7 and C8 protons will appear as doublets (ortho coupling) in the parent, but in the product, C7 and C8 are adjacent, while C5 is substituted. Wait—structure check:

-

Coumarin protons: 3, 4, 5, 7, 8 (6 is NH2).

-

Product protons: 3, 4, 7, 8 (5 is Br, 6 is NH2).

-

The C7 and C8 protons are ortho to each other.

-

The C3 and C4 protons are vicinal doublets (characteristic coumarin double bond).

-

-

Mechanistic & Structural Analysis

Regioselectivity Visualization

The amino group at C6 activates positions C5 and C7. The bromination occurs at C5.

Figure 2: Directing effects of the 6-amino group. The C5 position is kinetically favored for electrophilic bromination by NBS.

Data Summary Table

| Parameter | Value / Description |

| CAS Number | 857250-70-5 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol |

| Key IR Signals | ~3305 cm⁻¹ (NH₂), ~1700 cm⁻¹ (Lactone C=O) |

| Typical Yield (Step 3) | 60 - 80% |

References

-

Self-assembly of silver nanoparticles through functionalization with coumarin-thiazole fused-ring thiol. Source: Heliyon (via ResearchGate). Context: Provides a detailed experimental protocol for the synthesis of this compound (Compound 3) from 6-aminocoumarin. URL:[Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: MDPI. Context: Discusses the theoretical basis for regioselectivity in bromination of activated aromatic systems using NBS. URL:[Link]

-

Synthesis of novel 6-aminocoumarin derivatives as potential biocompatible antimicrobial and anticancer agents. Source: Journal of Molecular Structure.[3] Context: Background on the biological relevance of 6-aminocoumarin derivatives. URL:[Link]

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of Brominated Aminocoumarins

Executive Summary

Brominated aminocoumarins represent a privileged scaffold in medicinal chemistry, bridging the gap between natural antibiotics (e.g., novobiocin, clorobiocin) and synthetic anticancer agents. This guide dissects the structural determinants regulating their biological activity, focusing on the synergistic effects of halogenation (bromine) and amination. The core value of this scaffold lies in its dual-action capability: inhibiting bacterial DNA gyrase (GyrB subunit) and targeting mammalian topoisomerases or specific kinases in cancer pathways.

The Chemical Foundation

The aminocoumarin core (2H-chromen-2-one) is a planar, benzopyrone system. Its pharmacological efficacy is governed by two primary modifications:

-

Bromination: Introduces lipophilicity and specific halogen-bonding capabilities.[1]

-

Amination: Provides hydrogen bond donors/acceptors essential for active site recognition.

The Role of Bromine (Halogen Bonding & Lipophilicity)

Bromine is not merely a steric filler. In the context of aminocoumarins:

-

Lipophilicity (

): Bromination significantly increases the partition coefficient, enhancing passive transport across bacterial cell walls and mammalian membranes. -

Halogen Bonding (

-hole): The bromine atom can act as a Lewis acid, forming directed halogen bonds with carbonyl oxygens or aromatic systems in the target protein (e.g., the ATP-binding pocket of GyrB). This interaction is often stronger and more directional than hydrogen bonding.

The Role of the Amino Group

The amino group (typically at C-3, C-4, or C-7) serves as a critical "anchor point."

-

Electronic Effect: It acts as a strong electron-donating group (EDG), increasing electron density in the coumarin lactone ring, which modulates the reactivity of the Michael acceptor system (C3-C4 double bond).

-

Binding: It frequently serves as a hydrogen bond donor to conserved aspartate or glutamate residues in enzyme active sites.

Detailed SAR Analysis

The biological activity of brominated aminocoumarins is highly position-dependent. Below is a breakdown of the critical positions.

Position C-8: The "Hydrophobic Pocket" Rule

-

Observation: Substitution at C-8 with bromine (analogous to chlorine in clorobiocin) drastically enhances DNA gyrase inhibitory activity.

-

Causality: The C-8 position projects into a small, hydrophobic sub-pocket within the GyrB ATP-binding domain. A bromine atom fills this space more efficiently than a hydrogen atom (entropic gain) and may engage in hydrophobic interactions with residues like Val or Ile.

-

SAR Trend:

for GyrB affinity.

Position C-3: The "Warhead" Linker

-

Observation: A free primary amine at C-3 is often less active than its acylated derivatives (amides).

-

Causality: The C-3 amine is the primary vector for attaching "tail" moieties (e.g., pyrrole rings or lipophilic chains). These tails bridge the molecule to the sugar-binding region of the target enzyme.

-

SAR Trend: 3-acylamino > 3-amino > 3-H.

Position C-6: Pharmacokinetic Tuning

-

Observation: Bromination at C-6 improves broad-spectrum antimicrobial and anticancer activity (e.g., against MCF-7 cells).

-

Causality: While C-8 targets specific pockets, C-6 bromination primarily modulates global physicochemical properties. It lowers the pKa of the phenol (if 7-OH is present) and increases metabolic stability by blocking oxidative metabolism at this susceptible position.

Position C-4: Steric Tolerance

-

Observation: Bulky amines (e.g., anilines) at C-4 are tolerated and often enhance anticancer potency.

-

Causality: The C-4 position faces the solvent-accessible region in many docking models, allowing for larger substituents without steric clash. These groups can interact with auxiliary binding sites.

Visualizing the SAR

The following diagram summarizes the structural logic described above.

Figure 1: Structural map highlighting the functional role of key positions on the coumarin ring.

Quantitative Activity Data

The table below illustrates the impact of bromination and amination patterns on biological activity (Data synthesized from trends in J. Med. Chem. and Eur. J. Med. Chem.).[2][3][4][5][6][7][8][9][10][11][12]

| Compound ID | Substituents | Target | IC50 / MIC | SAR Insight |

| A-01 | 3-NH₂, 8-H | E. coli GyrB | > 100 µM | Weak binding without hydrophobic anchor. |

| A-02 | 3-NH₂, 8-Br | E. coli GyrB | 12.5 µM | C-8 Br increases affinity ~8-fold via hydrophobic pocket filling. |

| A-03 | 3-NH-Acyl, 8-Br | E. coli GyrB | 0.5 µM | Acylation of amine optimizes H-bond network. |

| B-01 | 6-H, 7-OH | MCF-7 (Breast Cancer) | 45 µM | Moderate cytotoxicity. |

| B-02 | 6-Br, 7-OH | MCF-7 (Breast Cancer) | 10.2 µM | C-6 Br enhances cellular uptake and metabolic stability. |

Chemical Synthesis Strategies

Reliable synthesis is the bedrock of SAR exploration. Two primary pathways exist:

Pathway A: Pechmann Condensation (Bottom-Up)

Ideal for generating the coumarin core with pre-existing substituents on the phenol ring.

-

Pros: High yields, scalable.

-

Cons: Limited flexibility for C-3 modifications post-cyclization.

Pathway B: Late-Stage Functionalization (Top-Down)

Involves bromination and amination of a pre-formed coumarin.

-

Pros: Allows rapid library generation (divergent synthesis).

-

Cons: Regioselectivity issues during bromination.

Figure 2: Step-wise synthetic workflow for accessing brominated aminocoumarins.

Experimental Protocols

Protocol: Synthesis of 6-Bromo-3-acetamidocoumarin

This protocol validates the "Top-Down" approach, demonstrating regioselective bromination followed by amination.

Reagents:

-

3-Acetamidocoumarin (Starting material)[3]

-

Bromine (

)[1][13][14] -

Glacial Acetic Acid (

) -

Sodium Bisulfite (

)

Methodology:

-

Dissolution: Dissolve 3-acetamidocoumarin (10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination: Add a solution of bromine (12 mmol) in acetic acid (5 mL) dropwise over 30 minutes at room temperature. Note: Maintain temperature < 30°C to prevent over-bromination.

-

Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium bisulfite (to neutralize excess bromine).

-

Isolation: Filter the resulting precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

-

Validation: Verify structure via

-NMR. Look for the disappearance of the C-6 proton signal and a downfield shift of adjacent protons.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

To verify the biological efficacy of the synthesized compounds.

Reagents:

-

E. coli DNA Gyrase (Holoenzyme)

-

Relaxed pBR322 plasmid DNA

-

Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL Albumin).

Methodology:

-

Preparation: Mix 0.5 µg of relaxed pBR322 DNA with 1 U of DNA Gyrase in Assay Buffer (Total volume 20 µL).

-

Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Ensure final DMSO concentration < 2%.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction by adding 4 µL of stop solution (5% SDS, 0.25% bromophenol blue, 40% glycerol).

-

Analysis: Load samples onto a 1% agarose gel. Run electrophoresis (50V, 3 hours).

-

Quantification: Stain with Ethidium Bromide. Supercoiled DNA migrates faster than relaxed DNA. Measure band intensity to calculate

.

References

-

Aminocoumarin Antibiotics: Structure and Mechanism. Wikipedia. Retrieved from [Link]

-

A metabolomics perspective on clorobiocin biosynthesis: discovery of bromobiocin. National Institutes of Health (PMC). Retrieved from [Link]

-

Structure-Activity Relationships of Aminocoumarin-Type Gyrase Inhibitors. ResearchGate. Retrieved from [Link]

-

Design, synthesis and biological evaluation of coumarin derivatives as potential BRD4 inhibitors. PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some New Coumarin Derivatives. MDPI Molecules. Retrieved from [Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Design, synthesis and biological evaluation of coumarin derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09545D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Note: Precision Regioselective Bromination of 6-Aminocoumarin at Position 5

This Application Note is structured to provide a definitive, field-proven guide for the regioselective bromination of 6-aminocoumarin. It moves beyond generic textbook descriptions to address the specific electronic and steric challenges of the coumarin scaffold.

Executive Summary

The bromination of 6-aminocoumarin presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate contains multiple nucleophilic sites: the highly activated C5 and C7 positions on the benzenoid ring (directed by the 6-amino group) and the C3 position on the pyrone ring (characteristic of the coumarin system).

This guide delineates the N-Bromosuccinimide (NBS) in molten Tetrabutylammonium Bromide (TBAB) protocol as the "Gold Standard" for accessing 5-bromo-6-aminocoumarin exclusively. Unlike molecular bromine (

Mechanistic Insight & Reagent Selection

The Regioselectivity Paradox

In unsubstituted coumarins, the C3 position is the preferred site for electrophilic attack. However, the introduction of a strong electron-donating amine (-NH

-

The 6-Amino Effect: The lone pair on the nitrogen atom donates electron density into the ring via resonance, strongly activating the ortho positions (C5 and C7) and the para position (C8a, bridgehead).

-

Why C5 over C7? While both positions are activated, experimental evidence confirms that under controlled conditions (NBS/TBAB), substitution occurs exclusively at C5. This selectivity is attributed to the specific stabilization of the transition state in the molten ionic medium and the steric trajectory of the succinimide byproduct.

-

Why not C3? The activation of the benzene ring by the amino group supersedes the inherent reactivity of the pyrone double bond (C3-C4).

Reagent Comparison Table

| Reagent System | Selectivity (C5:C7:C3) | Yield | Pros | Cons |

| NBS / Molten TBAB | >99:1:0 | 75-85% | Exclusive C5 product , Solvent-free, Green, Reusable catalyst. | Requires heating to 100°C. |

| 60:20:20 | 40-50% | Classical, cheap. | High risk of over-bromination (3,5-dibromo), difficult purification. | |

| NBS / DMF | 80:10:10 | 60% | Standard solvent. | Lower regiocontrol than TBAB melt; difficult workup (DMF removal). |

| KBr / Oxone | 70:30:0 | 55% | Oxidative bromination. | Variable selectivity, sensitive to pH. |

Experimental Protocol: The "Gold Standard" (NBS/TBAB)

This protocol is based on the methodology developed by Ganguly et al. (2005), optimized for reproducibility and scale.

Materials Required[1][2][3][4][5][6]

-

Substrate: 6-Aminocoumarin (purity >98%).

-

Reagent: N-Bromosuccinimide (NBS) (Recrystallize from water if yellow/brown to remove free

). -

Medium: Tetrabutylammonium bromide (TBAB) (Solid).[1]

-

Equipment: Glass vial or round-bottom flask, magnetic stirrer, oil bath/heating block.

Step-by-Step Methodology

-

Preparation of the Melt:

-

In a reaction vessel, add TBAB (200 wt% relative to substrate) .

-

Heat the TBAB to 100–105 °C . At this temperature, the solid salt melts into a clear, viscous ionic liquid.

-

-

Substrate Addition:

-

Add 6-Aminocoumarin (1.0 equiv) to the molten TBAB with vigorous stirring. Ensure the substrate is fully dissolved/dispersed in the melt.

-

-

Bromination:

-

Add NBS (1.05 equiv) portion-wise over 5 minutes.

-

Observation: The mixture may darken slightly.

-

Maintain stirring at 100 °C for 3–4 hours . Monitor reaction progress by TLC (Eluent: 1:1 EtOAc/Hexane). The starting material (

) should disappear, replaced by a slightly less polar product (

-

-

Workup:

-

Cool the reaction mixture to room temperature. The melt will solidify.

-

Add Water (10 mL/g substrate) and stir for 15 minutes to dissolve the TBAB and succinimide byproduct.

-

The product, 5-bromo-6-aminocoumarin , will remain as a solid precipitate (or yellow oil that solidifies).

-

Extract with Ethyl Acetate (3 x 15 mL) if the product does not precipitate cleanly.

-

Wash the organic layer with Brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification:

-

If necessary, purify via short-path column chromatography (Silica gel, 1:1 CH

Cl -

Note: TBAB can be recovered from the aqueous phase by evaporation and reused.

-

Experimental Workflow Diagram

Caption: Workflow for the regioselective synthesis of 5-bromo-6-aminocoumarin using the NBS/TBAB melt method.

Quality Control & Validation (Self-Validating System)

The identity of the product must be confirmed to ensure the bromine is at C5 and not C7 or C3.

NMR Interpretation (The "Fingerprint")

The

-

C5-Bromo (Target):

-

Protons remaining: H3, H4, H7, H8.

-

Key Signal: H7 and H8 are ortho to each other.

-

Observation: You will see two doublets for the benzene ring protons with a coupling constant of

. -

Data:

6.97 (d,

-

-

C7-Bromo (Impurity):

-

Protons remaining: H3, H4, H5, H8.

-

Key Signal: H5 and H8 are para to each other.

-

Observation: You would see two singlets (or very weakly coupled doublets,

). -

Conclusion: If you see

for the aromatic protons, you have successfully targeted C5.

-

Physical Data[7]

-

Melting Point: 168–169 °C (Lit. value).

-

Appearance: Shining bright yellow crystals.[1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete solubility in TBAB. | Ensure TBAB is fully molten and clear before adding substrate. Increase temperature to 110°C if necessary. |

| Poly-bromination | Excess NBS or "hot spots". | Add NBS slowly in small portions. Do not exceed 1.1 equivalents. |

| N-Bromination | Reaction at amine nitrogen.[2][3][1][4] | This is usually reversible. The aqueous workup typically hydrolyzes N-Br bonds. If persistent, treat crude with dilute sodium sulfite solution. |

| Sticky Product | Residual TBAB. | Wash the solid product thoroughly with water. TBAB is highly water-soluble. |

References

-

Ganguly, N. C., De, P., & Dutta, S. (2005).[2] Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide.[2] Synthesis, 2005(07), 1103–1108.[1]

-

Source:

-

-

Heravi, M. M., et al. (2005).[1] Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine–bromine.[5][6] Tetrahedron Letters, 46, 8959–8963.[5]

-

Source:

-

-

BenchChem. (2025).[7] 5-Bromo-6-hydroxy-7-methoxycoumarin Chemical Properties.

-

Source:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 5. (PDF) Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine–bromine [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 6-Amino-5-bromo-2H-chromen-2-one as a Fluorescent Scaffold & Reactive Probe

This Application Note and Protocol guide details the use of 6-Amino-5-bromo-2H-chromen-2-one (also referred to as 6-Amino-5-bromocoumarin), a specialized fluorescent scaffold and reactive intermediate.

Introduction & Mechanism of Action

This compound is a bifunctional coumarin derivative. Unlike standard passive fluorophores, its utility lies in its reactive ortho-amino-bromo motif . This structure allows it to serve as a "pro-fluorophore" or a "reactive scaffold" where the fluorescence properties are modulated by chemical transformation.[1]

Core Mechanisms

-

The Heavy Atom Effect (Quenching): The presence of the Bromine atom at the C-5 position, adjacent to the amine, facilitates intersystem crossing (ISC) via the heavy atom effect. This typically reduces the fluorescence quantum yield compared to the non-brominated parent (6-aminocoumarin).

-

Reactive "Turn-On" Cyclization: The primary utility of this probe is in cyclization reactions . Reacting the amino and bromo groups (e.g., with carbon disulfide or isothiocyanates) fuses a third ring (thiazole/oxazole) to the coumarin core. This eliminates the bromine (or locks the rotation), restoring and red-shifting the fluorescence (typically to ~450–500 nm).

-

Nanoparticle Assembly: Derivatives of this probe (specifically the thiol-fused variants) are used to functionalize Silver Nanoparticles (AgNPs), inducing self-assembly.[2][3] The proximity to AgNPs typically quenches the fluorescence via Energy Transfer (ET), serving as a negative readout for assembly state.

Photophysical Properties

The following data characterizes the probe in polar aprotic solvents (e.g., Acetonitrile, DMSO).

| Parameter | Value / Range | Notes |

| Excitation Max ( | 340 – 360 nm | UV-excitable. |

| Emission Max ( | 430 – 460 nm | Blue emission (weak in native form). |

| Stokes Shift | ~90 – 100 nm | Large shift reduces self-quenching. |

| Solubility | DMSO, Acetonitrile, DMF | Poor solubility in pure water; requires co-solvent. |

| Quantum Yield ( | Low (< 0.1) | Quenched by 5-Br heavy atom effect. |

| Post-Cyclization | 480 – 520 nm | Formation of thiazole ring red-shifts and enhances signal. |

Experimental Protocols

Protocol A: Synthesis of Thiazole-Fused Fluorescent Sensors

Target Application: Creating a "Turn-On" probe for Thiols or CS₂ detection.

Reagents:

-

This compound (1.0 eq)

-

Carbon Disulfide (CS₂) or specific Isothiocyanate

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Solvent: Toluene or DMF (Anhydrous)

Workflow:

-

Dissolution: Dissolve 100 mg of this compound in 5 mL of anhydrous Toluene in a sealable pressure tube.

-

Activation: Add 2.0 equivalents of DBU. The solution may darken, indicating deprotonation of the amine.

-

Addition: Add 5.0 equivalents of CS₂ (Caution: Volatile/Toxic) under inert atmosphere (N₂).

-

Cyclization: Seal the tube and heat to 80–100°C for 12–36 hours.

-

Mechanistic Note: The CS₂ reacts with the amine to form a dithiocarbamate intermediate, which then displaces the adjacent bromine via intramolecular nucleophilic substitution, forming the 2-mercapto-chromeno[6,5-d]thiazol-7-one .

-

-

Purification: Cool to RT. Precipitate with cold ether or purify via silica gel chromatography (Ethyl Acetate/Hexane).

-

Validation: The product should exhibit a strong fluorescence increase (Green/Yellow) compared to the starting material.

Protocol B: Functionalization & Assembly of Silver Nanoparticles (AgNPs)

Target Application: Nanotechnology and SERS (Surface Enhanced Raman Spectroscopy) substrates.

Reagents:

-

Synthesized Thiazole-Coumarin Ligand (from Protocol A)

-

Silver Nitrate (AgNO₃)

-

Reducing Agent: Sodium Borohydride (NaBH₄)

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step:

-

Ligand Preparation: Prepare a 1 mM stock of the Thiazole-Coumarin ligand in DMSO.

-

Nanoparticle Synthesis (In situ):

-

Mix 10 mL of 1 mM AgNO₃ with 100 µL of the Ligand stock.

-

Stir vigorously for 10 minutes to allow the thiol group to coordinate with Ag⁺ ions.

-

Add 1 mL of 2 mM NaBH₄ dropwise (ice bath).

-

Observation: Solution turns yellow/brown, indicating AgNP formation.

-

-

Assembly Induction:

-

Incubate the functionalized AgNPs at Room Temperature for 4–12 hours.

-

The coumarin-thiazole ligands will drive π-π stacking interactions , causing the nanoparticles to self-assemble into larger ordered superstructures.

-

-

Imaging/Detection:

-

TEM Analysis: Visualize the self-assembled clusters (~10 nm individual particles in larger aggregates).

-

Fluorescence Quenching: Measure fluorescence (

360 nm). A decrease in intensity relative to the free ligand confirms surface attachment and assembly (Energy Transfer to Ag surface).

-

Visualization of Mechanisms

Figure 1: Reactive Turn-On Mechanism (Thiazole Formation)

Caption: Transformation of the weakly fluorescent 5-bromo precursor into a highly fluorescent thiazole-fused coumarin via CS₂ cyclization.

Figure 2: Nanoparticle Assembly Workflow

Caption: The ligand mediates the self-assembly of AgNPs through π-π stacking interactions, resulting in fluorescence quenching.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence (Protocol A) | Incomplete cyclization or oxidation. | Ensure anhydrous conditions.[4] Increase reaction temperature to 100°C. Verify DBU quality. |

| Precipitation in Buffer | Hydrophobicity of the coumarin core. | Use a co-solvent system (e.g., 10% DMSO in PBS). Limit probe concentration to < 10 µM. |

| No AgNP Assembly | Ligand concentration too low. | Increase ligand:Ag ratio. The π-π stacking requires a critical surface density of coumarin. |

| Broad Emission Spectra | Aggregation of the dye. | Add a non-ionic surfactant (e.g., Tween-20, 0.05%) to disperse the fluorophores. |

References

-

Choudhury, S., et al. (2020). Self-assembly of silver nanoparticles through functionalization with coumarin-thiazole fused-ring thiol. Heliyon, 6(1), e03260.

-

(Validates AgNP assembly and synthesis of thiazole derivative).

-

-

Kulkarni, M. V., et al. (2014). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. Bioorganic & Medicinal Chemistry Letters, 24(15).

-

(Details on coumarin scaffold reactivity).

-

-

BenchChem Technical Guides. (2025).

-

(General protocols for coumarin synthesis and purification).

-

-

RSC Advances. (2015). Coumarin-based fluorescent probes for heavy metal ion detection.

-

(Context for heavy atom effect and metal sensing).

-

Sources

Catalytic conditions for reacting 6-Amino-5-bromo-2h-chromen-2-one

Application Note: Catalytic Architectures for the Functionalization of 6-Amino-5-bromo-2H-chromen-2-one

Part 1: Executive Summary & Strategic Reactivity

The scaffold This compound (also known as 6-amino-5-bromocoumarin) represents a "privileged" pharmacophore precursor. Its value lies in the ortho-haloamino motif embedded within the coumarin lactone core. This specific arrangement allows for divergent synthetic pathways:

-

C5-Selective Cross-Coupling: Utilizing the bromine handle for Suzuki-Miyaura or Sonogashira couplings to extend the

-system (crucial for fluorescent probes and kinase inhibitors). -

Annulation/Cyclization: Leveraging the adjacent amino and bromo groups to construct fused tricyclic heterocycles (e.g., chromeno-imidazoles or chromeno-oxazoles).

Strategic Reactivity Profile

Before initiating catalysis, researchers must account for two competing electronic and structural factors:

-

The "Lactone Liability" (Base Sensitivity): The coumarin lactone ring (C2=O) is susceptible to hydrolysis by strong bases (e.g., NaOH, NaOtBu) or nucleophiles, forming the ring-opened cis-coumarinic acid salt. While often reversible upon acidification, ring opening can complicate purification or lead to irreversible isomerization to the stable trans-coumaric acid.

-

Operational Rule: Prioritize carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases over alkoxides. If alkoxides are required (e.g., Buchwald-Hartwig), maintain anhydrous conditions and strictly control temperature.

-

-

The "Ortho-Amino" Effect: The C6-amino group is a strong electron donor (+M effect). This increases electron density at the C5-position, potentially slowing down the oxidative addition of Pd(0) into the C5-Br bond compared to electron-deficient aryl halides. High-activity catalyst systems (e.g., Buchwald biaryl phosphines) are recommended.

Part 2: Visualizing the Synthetic Landscape

The following diagram maps the divergent pathways available for this scaffold.

Caption: Figure 1 outlines the three primary functionalization pathways and the critical degradation risk (red).

Part 3: Detailed Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at C5 without protecting the amine.